
Dehydroleucodine
Übersicht
Beschreibung
Dehydroleucodin is a guaiane-type sesquiterpene lactone isolated from the plant Artemisia douglasiana . This compound is known for its unique structural features, including a fused-ring system containing a seven-membered ring, a fused planar cyclopentenone ring, and a five-membered lactone ring . Dehydroleucodin has been studied for its various biological activities, including its effects on gastrointestinal transit and its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dehydroleucodin can be synthesized through various chemical reactions involving the precursor compounds found in Artemisia douglasiana . The synthesis typically involves the extraction of the plant material followed by purification processes to isolate the compound. The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the stability of the compound .
Industrial Production Methods: Industrial production of dehydroleucodin involves large-scale extraction and purification processes. The plant material is harvested and subjected to solvent extraction, followed by chromatographic techniques to isolate dehydroleucodin in its pure form . The process is optimized to maximize yield and purity while minimizing the use of hazardous chemicals.
Analyse Chemischer Reaktionen
Reaktionstypen: Dehydroleucodin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre biologische Aktivität zu verbessern.
Häufige Reagenzien und Bedingungen:
Substitution: Substitutionsreaktionen beinhalten häufig nukleophile Reagenzien unter milden Bedingungen, um neue funktionelle Gruppen einzuführen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Dehydroleucodin mit veränderten biologischen Aktivitäten . Diese Derivate werden auf ihre möglichen therapeutischen Anwendungen untersucht.
Wissenschaftliche Forschungsanwendungen
Dehydroleucodine (DhL) is a naturally occurring sesquiterpene lactone that exhibits a range of biological activities, leading to its investigation for various scientific research applications. Studies have explored its potential in treating diseases and its mechanisms of action at the cellular level .
Anti-inflammatory Agent
DhL has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators . It can stabilize mast cells, which is associated with changes in the actin cytoskeleton, suggesting its potential use in developing anti-inflammatory drugs .
- Mast Cell Stabilization: DhL and xanthatin can inhibit mast cell degranulation by affecting the actin cytoskeleton . Pre-incubation of rat peritoneal mast cells with this compound or xanthatin resulted in decreased degranulation . Both lactones altered the F-actin cytoskeleton in mast cells, leading to a higher concentration of nuclear F-actin when activated by compound 48/80 .
Anti-parasitic Effects
DhL has shown antiproliferative effects against Trypanosoma cruzi (T. cruzi), the parasite that causes Chagas disease .
- Oxidative Stress Induction: DhL induces oxidative stress in T. cruzi by interfering with key redox enzymes . Treated parasites exhibited increased intracellular Reactive Oxygen Species (ROS) concentration and trypanothione synthetase activity, along with mitochondrial swelling . The α-methylene-γ-lactone group is involved in its trypanocidal activity .
- Reversal by Glutathione (GSH): The antiproliferative effect of DhL on T. cruzi can be blocked by the reducing agent glutathione (GSH) .
Gastric Cytoprotection
DhL has been studied for its ability to protect against gastric mucosal lesions .
- Cytoprotective Dose: A study determined that a 40 mg/kg body weight dose of this compound provides gastric cytoprotection .
- Ulcer Index Reduction: DhL, along with xanthatin and 3-Benzyloxymethyl-5H-furan-2-one, significantly reduced the ulcer index in rats with gastric mucosal damage induced by compound 48/80 .
- Serotonin Level Modulation: DhL can modulate rat serum serotonin levels when induced by compound 48/80 .
Modulation of Protein Metabolism
Aurintricarboxylic acid (ATA), shares some mechanisms with DhL related to protein metabolism .
- mTOR-Dependent Protein Synthesis: ATA increases mTOR-dependent protein synthesis and prevents the decrease in protein synthesis induced by endotoxin (LPS) + interferon (IFN)γ .
- Protein Degradation Reduction: ATA decreases the basal rate of protein degradation and prevents the increase in proteolysis induced by LPS/IFNγ .
** Anticancer Activity**
Wirkmechanismus
Dehydroleucodin exerts its effects through various molecular targets and pathways. It is known to interact with adrenergic receptors, particularly the α2-adrenergic receptor, to modulate gastrointestinal transit . Additionally, dehydroleucodin induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation . The compound also stabilizes mast cells, preventing degranulation and reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Dehydroleucodin wird mit anderen Guaian-Typ-Sesquiterpenlactonen wie Leucodine und Xanthatin verglichen . Obwohl diese Verbindungen ähnliche Strukturmerkmale aufweisen, ist Dehydroleucodin einzigartig in seiner spezifischen Bindungsaffinität zu adrenergen Rezeptoren und seiner starken entzündungshemmenden und krebshemmenden Aktivität . Der Vergleich unterstreicht die unterschiedlichen pharmakologischen Eigenschaften von Dehydroleucodin, was es zu einer wertvollen Verbindung für weitere Forschungs- und Therapieentwicklung macht.
Ähnliche Verbindungen:
- Leucodine
- Xanthatin
- Parthenolide
- Costunolide
Eigenschaften
IUPAC Name |
6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-7-4-5-10-9(3)15(17)18-14(10)13-8(2)6-11(16)12(7)13/h6,10,13-14H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNVIAFTENCNGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3C(CC1)C(=C)C(=O)O3)C(=CC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957567 | |
Record name | 6,9-Dimethyl-3-methylidene-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36150-07-9 | |
Record name | DEHYDROACHILLIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180034 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,9-Dimethyl-3-methylidene-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.